N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride
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Overview
Description
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial for enhancing the selectivity and potency of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common approach is the [2+2] cycloaddition reaction, which can be catalyzed by visible light-mediated energy transfer . This method allows for the incorporation of various functional groups, providing access to a diverse library of azaspiro compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules with potential bioactivity.
Biology: It can be used to study the effects of spirocyclic compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to these targets, which can modulate their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride is unique due to its specific functional groups and the rigidity of its spirocyclic structure. This uniqueness can enhance its selectivity and potency in various applications, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)7-3-8(4-7)5-9-6-8;;/h7,9H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQJHUAEJQJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2(C1)CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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